molecular formula C8H7BrO2S B1331509 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide CAS No. 351005-12-4

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Cat. No. B1331509
CAS RN: 351005-12-4
M. Wt: 247.11 g/mol
InChI Key: QRJKMGQWHAQEST-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is a chemical compound with the linear formula C8H7BrO2S . It has a molecular weight of 247.112 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is represented by the InChI code 1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 . The compound’s canonical SMILES representation is C1C2=C(CS1(=O)=O)C=C(C=C2)Br .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.11 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 42.5 Ų .

Scientific Research Applications

Synthesis and Reactions

  • 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been used in the synthesis of various organic compounds. For example, it can undergo reactions with carbon dioxide and acid to yield corresponding carboxylic acids or bromo-derivatives of benzo[b]thiophen (Dickinson & Iddon, 1971).

Precursor to Other Compounds

  • This compound serves as a stable precursor for other chemical entities. It can be transformed into various derivatives through reactions with carbon dioxide, NN-dimethylformamide, and dimethyl sulphate, producing carboxylic acid, carbaldehyde, and methyl derivative, respectively (Chou & Tsai, 1991).

Formation of Aminomethylbenzo[b]thiophens

  • 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been involved in the formation of aminomethylbenzo[b]thiophen derivatives. It is a versatile compound used in condensation reactions with various amines (Chapman et al., 1968).

Ring-Opening and Cycloaddition Reactions

  • The compound is used in studying ring-opening and cycloaddition reactions of thiophene-1,1-dioxides. This includes reactions with nucleophiles, forming hexenynes and cage compounds through Michael type additions (Gronowitz, 1993).

Photochemical Synthesis

  • It has applications in photochemical synthesis, where it can be used to generate phenyl derivatives upon irradiation in benzene solution (Antonioletti et al., 1986).

Palladium-Mediated Coupling

  • In another application, this compound is used in palladium-mediated coupling reactions to develop novel tubulin binding agents, demonstrating its potential in medicinal chemistry applications (Flynn et al., 2001).

properties

IUPAC Name

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKMGQWHAQEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302187
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

CAS RN

351005-12-4
Record name 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-1,3-dihydro-benzo[c]thiophene (1.25 g, 5.79 mmol) in methanol (25 mL) and add oxone (10.7 g, 17.4 mmol). Stir the reaction mixture for 2 hours at 0° C. and then add a 1M aqueous sodium bisulfite solution (100 mL). Stir the reaction mixture for 10 minutes and add saturated NaHCO3 solution (200 mL). Extract the aqueous layer with CH2Cl2 (3×100 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 0-5% MeOH/CH2Cl2) to give 930 mg of 5-bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide 65%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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